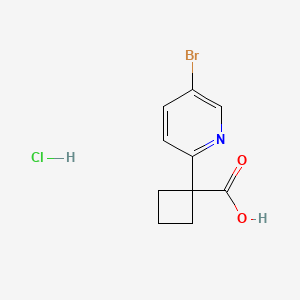
3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Difluoromethyl)-1,2,4,5-tetrafluorobenzene is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is also known as DFM, and it is a fluorinated aromatic compound that contains four fluorine atoms and one difluoromethyl group. The synthesis of DFM is of great interest due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of DFM is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. DFM has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately, cell death. DFM has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
DFM has been found to have several biochemical and physiological effects. In vitro studies have shown that DFM can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi. In vivo studies have shown that DFM can inhibit the growth of tumors in animal models, and it has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DFM in lab experiments is its unique fluorinated structure, which can impart unique properties to the compounds synthesized from it. DFM is also relatively easy to synthesize, making it a readily available reagent for organic synthesis. However, one limitation of using DFM in lab experiments is its low yield, which can make it expensive to use in large-scale synthesis.
Zukünftige Richtungen
There are several future directions for the study of DFM. One direction is the development of new synthetic methods for the production of DFM with higher yields. Another direction is the exploration of the potential applications of DFM in the development of new drugs and materials. Additionally, further studies are needed to fully understand the mechanism of action of DFM and its effects on biological systems.
Synthesemethoden
The synthesis of DFM can be achieved through several methods, including the direct fluorination of benzene, the reaction of benzene with trifluoromethyl iodide, and the reaction of benzene with difluorocarbene. The direct fluorination of benzene is the most commonly used method for the synthesis of DFM. This method involves the reaction of benzene with fluorine gas in the presence of a catalyst, such as iron or cobalt. The reaction takes place at high temperatures and pressures, and the yield of DFM is typically low.
Wissenschaftliche Forschungsanwendungen
DFM has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, DFM has been found to have potent antitumor activity against several cancer cell lines. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In material science, DFM has been used as a building block for the synthesis of novel fluorinated polymers with unique properties. In organic synthesis, DFM has been used as a reagent for the synthesis of various organic compounds.
Eigenschaften
IUPAC Name |
3-(difluoromethyl)-1,2,4,5-tetrafluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F6/c8-2-1-3(9)6(11)4(5(2)10)7(12)13/h1,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCZXVUFKPNTBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)C(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-fluorophenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2558718.png)
![2-(Methylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2558720.png)

![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2558723.png)

![Spiro[2.5]octane-7-carbaldehyde](/img/structure/B2558726.png)





![2-[(E)-[(2-chlorophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile](/img/structure/B2558735.png)

